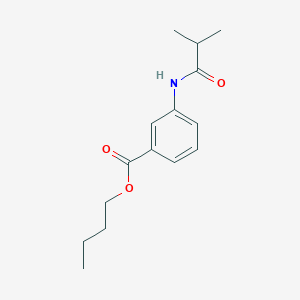![molecular formula C24H16N2O B4713624 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B4713624.png)
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol
Vue d'ensemble
Description
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound with potential applications in scientific research. PBQ is a heterocyclic compound that contains both a quinoxaline and a phenol ring. The compound has been synthesized using various methods and has shown promising results in scientific research studies.
Mécanisme D'action
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol binds to the sigma-1 receptor with high affinity and specificity. The binding of this compound to the sigma-1 receptor results in the modulation of various cellular pathways, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. This compound has also been shown to modulate lipid metabolism and protein folding, which may have implications for the treatment of metabolic and protein folding disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has several advantages for use in scientific research, including its high affinity and specificity for the sigma-1 receptor, its ability to modulate various cellular pathways, and its neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in human subjects.
Orientations Futures
There are several future directions for research on 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, including its potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and protein folding disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, research is needed to determine the efficacy of this compound in human subjects and its potential interactions with other drugs.
Applications De Recherche Scientifique
2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been used as a tool compound to study the sigma-1 receptor and its role in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-(2-phenylbenzo[g]quinoxalin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-22-13-7-6-12-19(22)24-23(16-8-2-1-3-9-16)25-20-14-17-10-4-5-11-18(17)15-21(20)26-24/h1-15,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWAHMGFGUBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[2-(5-chloro-2-methoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4713547.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4713553.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4713563.png)
![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
![2-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4713586.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4713587.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)


![N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B4713607.png)
![N-(2-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4713631.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![1-(2-fluorophenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4713647.png)